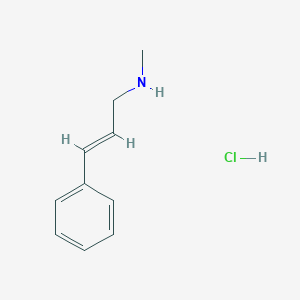

(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride

カタログ番号 B131109

CAS番号:

116939-14-1

分子量: 183.68 g/mol

InChIキー: XGJZECMFJCEEJU-HAAWTFQLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include its reactivity, common reactions it undergoes, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .科学的研究の応用

Environmental and Biological Impacts

- Studies have shown that nitrogen-containing compounds, including aromatic amines, are persistent in the environment and may pose risks due to their toxic degradation products. Advanced oxidation processes have been highlighted as effective methods for the mineralization of such compounds, improving the efficacy of treatment schemes for water contaminated with nitrogen-containing compounds like aromatic amines (Bhat & Gogate, 2021).

Analytical Techniques and Metabolism

- The analytical detection and quantification of nitrogen-containing heterocyclic amines, including their metabolites in biological matrices, foodstuffs, and beverages, are crucial for understanding their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry has been identified as the preferred method for sensitive and selective analysis (Teunissen et al., 2010).

Chemical Synthesis and Applications

- Research into the synthesis and structural properties of novel nitrogen-containing compounds has explored the formation of various intermediates and end products, providing insights into the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Issac & Tierney, 1996).

Biodegradation and Environmental Fate

- The biodegradation of aromatic compounds by microorganisms like Escherichia coli demonstrates the potential for biological systems to mitigate the environmental impact of these substances. Understanding the genes and proteins involved in the catabolism of aromatic compounds aids in the development of bioremediation strategies (Díaz et al., 2001).

Health Implications

- Epidemiological evidence suggests a link between exposure to aromatic amines and an increased risk of cancer. This underscores the importance of monitoring and controlling exposure to such compounds in occupational settings and through tobacco smoke (Vineis & Pirastu, 1997).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZECMFJCEEJU-HAAWTFQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589490 |

Source

|

| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride | |

CAS RN |

116939-14-1 |

Source

|

| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

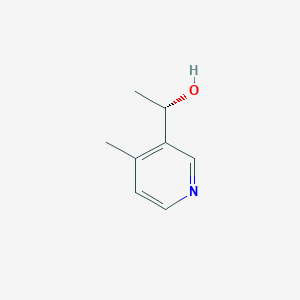

(S)-1-(4-methylpyridin-3-yl)ethanol

145920-70-3

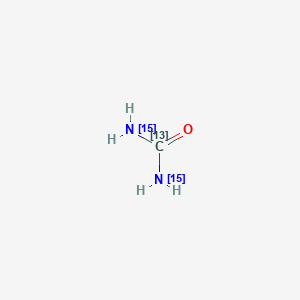

Urea-13C,15N2

78405-35-3

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)